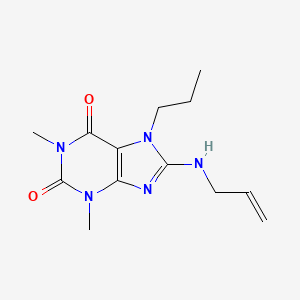
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with its intricate molecular structure, has intrigued researchers for its potential applications in diverse fields. Its framework comprises benzothiazole fused with an acetamide group, giving it distinctive properties that make it relevant for scientific study.
Métodos De Preparación
Synthetic routes for this compound often involve multi-step organic synthesis. The typical starting materials might include substituted benzothiazole and acetamide derivatives. A crucial step in the synthesis is the introduction of the sulfone group, usually through oxidation reactions. The overall process requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity. In industrial settings, large-scale production might employ batch reactors with optimized conditions to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
This compound can undergo several types of chemical reactions:
Oxidation: : The compound can be further oxidized to produce various sulfone derivatives.
Reduction: : In the presence of reducing agents, it may convert to sulfide analogs.
Substitution: : The aromatic ring in the benzothiazole can undergo electrophilic and nucleophilic substitution reactions.
Common reagents and conditions for these reactions might include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents or nucleophiles for substitution. The major products formed from these reactions include various functionalized benzothiazole derivatives, which can be further studied for their chemical properties and applications.
Aplicaciones Científicas De Investigación
In chemistry, it serves as a precursor or intermediate in the synthesis of complex molecules. Its unique structure makes it valuable in the design of new compounds with potential biological activity. In biology and medicine, derivatives of this compound are being explored for their therapeutic potential, particularly in targeting diseases involving aberrant sulfone metabolism. The compound’s ability to interact with biological macromolecules opens avenues for drug discovery and development. In industry, it may be used as a building block for materials with specific properties, such as pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action often involves interaction with specific molecular targets. For example, the sulfone group might interact with enzymes or receptors in a biological system, modulating their activity. The benzothiazole moiety can be involved in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets depend on the specific application and the biological context, requiring detailed mechanistic studies to elucidate these interactions.
Comparación Con Compuestos Similares
Compared to other benzothiazole derivatives, this compound stands out due to the presence of the sulfone group, which imparts distinct chemical and biological properties. Similar compounds include 2-(benzothiazol-2-yl)-acetamide and N-(2-methoxybenzyl)acetamide, each with their unique set of applications and properties. The sulfone group in 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxybenzyl)acetamide enhances its reactivity and potential for interaction with biological targets, making it a compound of particular interest.
There you go—a deep dive into the fascinating world of this compound!
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-24-14-8-4-2-6-12(14)10-18-16(20)11-19-17(21)13-7-3-5-9-15(13)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBILOAPTOSGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2784135.png)
![2-[3-[[2-oxo-2-(1-pyrrolidinyl)ethyl]thio]-1-indolyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2784136.png)
![2'-Amino-1-butyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2784138.png)

![2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2784140.png)



![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2784144.png)

![2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2784155.png)
![Tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2784156.png)
